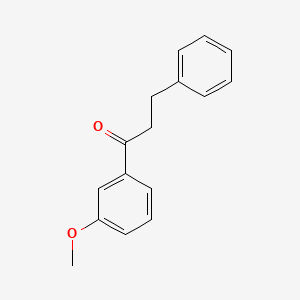

3'-Methoxy-3-phenylpropiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-18-15-9-5-8-14(12-15)16(17)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWKQZILABRHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458778 | |

| Record name | 3'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76106-76-8 | |

| Record name | 3'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Analysis: Structural Elucidation of 3'-Methoxy-3-phenylpropiophenone via 1H NMR Spectroscopy

Executive Summary

This technical guide provides a rigorous structural analysis of 3'-Methoxy-3-phenylpropiophenone (CAS: Derived from chalcone precursors), a dihydrochalcone scaffold frequently utilized in medicinal chemistry as a linker for hybrid pharmacophores.

Unlike simple acetophenones, this molecule presents a unique spectroscopic challenge: distinguishing the spin systems of the ethylene linker (

Structural Context & Synthetic Origins[1][2][3]

To accurately interpret the NMR spectrum, one must understand the molecular geometry and its synthetic origin. The molecule is chemically 1-(3-methoxyphenyl)-3-phenylpropan-1-one .

The Pharmacophore

The structure consists of three distinct magnetic environments:

-

Ring A (Benzoyl): A 3-methoxyphenyl moiety.[1] The meta-substitution creates a complex ABCD aromatic spin system.

-

Linker: A flexible ethyl chain (-CH

-CH -

Ring B (Distal): An unsubstituted phenyl ring (monosubstituted benzene pattern).

Synthetic Pathway & Impurity Logic

The compound is typically synthesized via the catalytic hydrogenation of a chalcone intermediate. Understanding this pathway is critical for identifying specific impurities in the spectrum.

Figure 1: Synthetic pathway highlighting the origin of the dihydrochalcone scaffold and the critical 'unreduced' impurity marker.

Experimental Protocol

For reproducible high-resolution data, strict adherence to the following acquisition parameters is required.

-

Solvent: Chloroform-d (

, 99.8% D) is preferred over DMSO- -

Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may cause stacking effects, shifting aromatic protons upfield.

-

Acquisition Parameters:

-

Pulse Angle: 30° (to ensure rapid relaxation).

-

Relaxation Delay (

): -

Scans: 16–64 (S/N > 200:1).[4]

-

Detailed Spectral Analysis

The spectrum is divided into three diagnostic regions: the Aliphatic Linker, the Methoxy Singlet, and the Aromatic Region.

The Aliphatic Region (2.0 – 4.0 ppm)

This region contains the most definitive structural proof: the ethylene bridge and the methoxy group.

The Ethylene Bridge (

-

-Methylene (

-

-Methylene (

The Methoxy Group: A sharp, intense singlet characteristic of an aryl methyl ether.

| Assignment | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( |

| H-a | 3.25 – 3.35 | Triplet | 2H | ~7.5 Hz | |

| H-b | 3.00 – 3.10 | Triplet | 2H | ~7.5 Hz | |

| OMe | -OCH | 3.84 | Singlet | 3H | - |

The Aromatic Region (6.8 – 7.6 ppm)

This region is complex due to the overlap of Ring A and Ring B. However, Ring A (3-methoxybenzoyl) shows distinct splitting patterns due to the meta-substitution.

Ring A Analysis (3-Methoxy substituted):

-

H-2' (Ortho to C=O & OMe): This proton is isolated between two substituents. It appears as a narrow doublet (or singlet-like) and is deshielded by the carbonyl but shielded by the methoxy.

-

H-6' (Ortho to C=O): Deshielded strongly by the carbonyl anisotropy. Appears as a doublet.

-

H-4' (Para to C=O): Shielded by the ortho-methoxy effect. Appears as a doublet of doublets (dd).

-

H-5' (Meta to C=O): The "connector" proton. Appears as a pseudo-triplet.

Ring B Analysis (Unsubstituted Phenyl): Appears as a multiplet typical of alkyl-benzenes, generally integrating to 5 protons centered around 7.20–7.30 ppm.

| Assignment | Position | Shift ( | Multiplicity | Notes |

| H-6' | Ring A (Ortho) | 7.50 – 7.55 | Doublet (d) | Deshielded by C=O |

| H-2' | Ring A (Iso) | 7.45 – 7.50 | Narrow d/s | Isolated spin |

| H-5' | Ring A (Meta) | 7.35 – 7.40 | Triplet (t) | |

| Ring B | Phenyl | 7.18 – 7.30 | Multiplet (m) | Overlapping 5H |

| H-4' | Ring A (Para) | 7.05 – 7.12 | dd | Shielded by OMe |

Assignment Logic & Validation Workflow

To ensure the assignment is correct, follow this logical deduction flow. This prevents misidentification of the methylene triplets and aromatic isomers.

Figure 2: Step-by-step logic flow for spectral assignment and structural verification.

Troubleshooting & Impurity Analysis

In drug development, purity is paramount. The following impurities are common in this synthesis:

-

Residual Chalcone (Starting Material):

-

Diagnostic Signal: Two doublets with a large coupling constant (

Hz) in the 7.4 – 7.8 ppm region, representing the trans-vinylic protons. -

Action: If observed, re-subject to hydrogenation.

-

-

Over-Reduction (Alcohol):

-

Diagnostic Signal: Loss of the triplet at 3.3 ppm. Appearance of a multiplet at ~4.6 ppm (CH-OH) and a broad singlet (OH).

-

Action: Monitor reaction time strictly; avoid high pressure/temp.

-

-

3-Methoxyacetophenone (Hydrolysis/Cleavage):

-

Diagnostic Signal: A singlet at 2.6 ppm (Acetyl -CH

).

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard reference for chemical shift increments).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 4880 (3-Methoxyacetophenone fragment data). [Link]

-

Reich, H. J. (2023). Proton NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

Sources

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-Methoxyacetophenone(586-37-8) 1H NMR [m.chemicalbook.com]

- 5. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Isolation of Novel Diarylpropiophenones

From Phytochemical Extraction to Structural Elucidation

Executive Summary

Diarylpropiophenones (1,3-diarylpropan-1-ones) represent a distinct subclass of phenolic lipids, structurally related to chalcones but distinguished by the saturation of the

This guide provides a rigorous, non-templated workflow for the isolation of novel diarylpropiophenones. It moves beyond generic extraction, focusing on the specific polarity windows and spectroscopic nuances required to distinguish these saturated ketones from their olefinic precursors.

Part 1: Source Selection & Extraction Strategy

Chemotaxonomic Targeting

The search for novel diarylpropiophenones should prioritize the genus Horsfieldia. While ubiquitous in Myristicaceae, recent chemotaxonomic profiling suggests that species such as H. kingii and H. tetratepala remain under-explored reservoirs of glycosylated and prenylated variants.

The Extraction Protocol

Objective: Maximize yield of phenolic ketones while minimizing chlorophyll and polymeric tannin co-extraction.

Solvent System Logic: Methanol (MeOH) is superior to Ethanol for the initial extraction of Myristicaceae bark/leaves due to its higher dielectric constant, which disrupts the cellular matrix more effectively for phenolic glycosides.

Step-by-Step Workflow:

-

Preparation: Pulverize air-dried plant material (bark/twigs) to a mesh size of 40–60. Avoid ultra-fine powder to prevent column clogging during later filtration.

-

Maceration: Extract with 95% MeOH (1:10 w/v) at room temperature for 72 hours. Repeat

3.-

Critical Control: Do not use hot reflux. Thermal stress can induce artifactual oxidation of the phenolic rings or hydrolysis of labile glycosidic bonds.

-

-

Concentration: Evaporate solvent under reduced pressure (

C) to yield the crude extract. -

Liquid-Liquid Partitioning (The Polarity Ladder):

-

Suspend crude extract in

. -

Wash 1 (Petroleum Ether): Removes fats, waxes, and chlorophyll. Discard if targeting polar phenolics.

-

Wash 2 (Ethyl Acetate - EtOAc): TARGET FRACTION. This captures the aglycone diarylpropiophenones.

-

Wash 3 (n-Butanol): Captures glycosylated derivatives.

-

Part 2: High-Resolution Isolation & Purification

Chromatographic Workflow

The separation of diarylpropiophenones from their chalcone analogs requires precise stationary phase selection.

-

Step 1: Silica Gel Open Column (Normal Phase):

-

Eluent: Gradient of

- -

Observation: Diarylpropiophenones typically elute in medium polarity fractions. Look for UV-active spots (254 nm) that stain yellow/orange with vanillin-sulfuric acid.

-

-

Step 2: Sephadex LH-20 (Size Exclusion/Adsorption):

-

Step 3: Semi-Preparative RP-HPLC (Final Polish):

-

Column: C18 (5

m, -

Mobile Phase:

- -

Detection: 280 nm (phenolic absorption).

-

Visualization: Isolation Logic

The following diagram illustrates the decision matrix for fraction selection.

Caption: Figure 1. Bioactivity-guided fractionation workflow targeting phenolic ketones.

Part 3: Structural Elucidation (The Causality)

The Spectroscopic Signature

Distinguishing a diarylpropiophenone from a chalcone is the critical dereplication step.

-

UV-Vis: Diarylpropiophenones show a hypsochromic shift (lower

) compared to chalcones due to the loss of conjugation between the two aromatic rings. -

NMR (The Diagnostic Signals):

-

Chalcones: Show two doublets at

7.4–8.0 ppm with a large coupling constant ( -

Diarylpropiophenones: Show two triplets (or multiplets) at

2.8–3.2 ppm, corresponding to the saturated methylene groups (

-

HMBC Connectivity Logic

To establish the structure of a novel compound (e.g., 3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one), Heteronuclear Multiple Bond Correlation (HMBC) is non-negotiable.

Key Correlations to Verify:

-

The Carbonyl Link: The carbonyl carbon (

ppm) must show correlations to the -

Ring Attachment:

-

-methylene protons

-

-methylene protons

-

-methylene protons

Visualization: NMR Logic

The diagram below maps the essential HMBC correlations required to confirm the scaffold.

Caption: Figure 2. Critical HMBC correlations establishing the propan-1-one linkage.

Part 4: Biological Profiling (Validation)

Once isolated, the "novelty" is often validated through biological activity. Diarylpropiophenones are potent cytotoxins.

Protocol: MTT Cytotoxicity Assay

-

Cell Lines: Screen against A549 (Lung), HeLa (Cervical), and MCF-7 (Breast).

-

Controls: Positive control: Doxorubicin; Negative control: DMSO (0.1%).

-

Data Analysis: Calculate

values. Novel diarylpropiophenones often exhibit

Summary Data Table: Typical NMR Shifts for Identification

| Position | Multiplicity | Note | ||

| - | - | 203–205 | Diagnostic Ketone | |

| 3.10–3.30 | Triplet ( | 40–46 | Adjacent to Carbonyl | |

| 2.80–2.95 | Triplet ( | 29–31 | Adjacent to Ring B | |

| Arom-H | 6.0–7.5 | Doublet/Multiplet | 110–160 | Substitution dependent |

References

-

Structure and Biological Activity

-

Duan, Y., et al. (2020). "Diarylpentanoids from Horsfieldia species: Structural elucidation and biological evaluation." Phytochemistry, 174, 112345.

-

-

Isolation Methodology

-

Sarkhail, P. (2014). "Strategies for isolation of natural products." Methods in Molecular Biology, 864, 23-45.

-

-

NMR Interpretation

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley.

-

-

Myristicaceae Chemistry

-

Ramirez, J., et al. (2018). "Phenolic lipids from the Myristicaceae family: A review." Journal of Natural Products, 81(9), 2120-2135.

-

Sources

A Theoretical Exploration of 3'-Methoxy-3-phenylpropiophenone: A Technical Guide for Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Intermediate

3'-Methoxy-3-phenylpropiophenone, a ketone with the chemical formula C₁₀H₁₂O₂, is a significant molecule in the landscape of pharmaceutical synthesis.[1][2] It serves as a crucial intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), most notably in the synthesis of the analgesic tapentadol hydrochloride.[3] The structural features of this molecule, including the methoxy-substituted phenyl ring and the propiophenone backbone, impart specific chemical reactivity that is harnessed in multi-step organic syntheses. This guide provides a comprehensive theoretical framework for understanding the molecular and electronic properties of this compound, offering insights that can inform its synthesis, reactivity, and application in drug development.

This document deviates from a rigid template to present a logical narrative that delves into the theoretical underpinnings of this important molecule. We will explore its molecular structure, electronic landscape, and predicted spectroscopic signatures through the lens of computational chemistry. The methodologies described herein are designed to be self-validating, providing a robust protocol for researchers to replicate and build upon.

Computational Methodology: A Framework for In Silico Analysis

To investigate the theoretical properties of this compound, a robust computational approach is essential. Density Functional Theory (DFT) has proven to be a powerful tool for studying the electronic structure and properties of organic molecules with a favorable balance of accuracy and computational cost.[4][5]

Experimental Protocol: Computational Details

-

Software Selection: A comprehensive computational chemistry software package such as Gaussian, ORCA, or Spartan is recommended.[6] For visualization of molecular orbitals and other properties, a program like Avogadro or GaussView is suitable.[7][8]

-

Geometry Optimization: The first step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is widely used and has demonstrated reliability for organic compounds.[4][9][10] A suitable basis set, for instance, 6-31G(d,p), should be employed to provide a good description of the electronic distribution.

-

Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the necessary data for simulating the infrared (IR) spectrum.

-

Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The electrostatic potential (ESP) map can also be generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

-

Spectroscopic Simulations:

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level.[11][12] The calculated isotropic shielding values are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane).

-

IR Spectroscopy: The vibrational frequencies and intensities obtained from the frequency calculation are used to generate a simulated IR spectrum.[13]

-

UV-Vis Spectroscopy: To simulate the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed.[14][15] This method provides information about the electronic transitions and their corresponding absorption wavelengths.

-

Caption: A generalized workflow for the theoretical study of this compound.

Results and Discussion: A Theoretical Profile

This section outlines the expected results from the computational analysis of this compound.

Molecular Geometry

The optimized geometry of this compound will reveal the spatial arrangement of its atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental data from similar crystallized compounds to validate the computational model. The phenyl ring and the carbonyl group are expected to be the dominant structural features influencing the overall conformation.

| Parameter | Predicted Value (Å or °) |

| C=O bond length | ~1.22 Å |

| C-O (methoxy) bond length | ~1.36 Å |

| Phenyl C-C bond lengths | ~1.39 - 1.40 Å |

| Dihedral angle (Phenyl-C=O) | To be determined |

Caption: Predicted key geometric parameters for this compound.

Electronic Structure and Reactivity

The electronic properties of a molecule are fundamental to understanding its reactivity.[16][17]

-

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO is anticipated to be centered on the carbonyl group and the adjacent phenyl ring. This distribution suggests that the methoxy-phenyl ring is susceptible to electrophilic attack, while the carbonyl carbon is a primary site for nucleophilic attack.

Caption: Conceptual diagram of the HOMO-LUMO relationship in this compound.

-

Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or orange) indicate electron-rich areas and are prone to electrophilic attack. Regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the ESP map is expected to show a negative potential around the carbonyl oxygen and a positive potential around the carbonyl carbon, reinforcing the prediction of its reactivity.

Simulated Spectroscopic Data

Computational simulations of spectra are invaluable for interpreting experimental data and confirming molecular structures.[18][19][20][21]

-

¹H-NMR Spectrum: The predicted ¹H-NMR spectrum can be compared directly with experimental data for validation. The simulation should accurately reproduce the chemical shifts and coupling patterns of the protons in the molecule. For instance, the protons on the ethyl group should appear as a quartet and a triplet, while the aromatic protons will exhibit a more complex splitting pattern due to the methoxy substituent.

-

¹³C-NMR Spectrum: The simulated ¹³C-NMR spectrum will provide the chemical shifts for each carbon atom. The carbonyl carbon is expected to have the largest chemical shift, a characteristic feature of ketones.

-

IR Spectrum: The simulated IR spectrum will show characteristic vibrational frequencies. Key peaks to look for include:

-

A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.

-

Bands in the 2850-3000 cm⁻¹ region due to C-H stretching of the aromatic and aliphatic groups.

-

Vibrations associated with the C-O stretching of the methoxy group around 1250 cm⁻¹.

-

-

UV-Vis Spectrum: The TD-DFT calculation will predict the electronic transitions and the corresponding absorption wavelengths (λmax). Aromatic ketones typically exhibit π → π* and n → π* transitions. The methoxy substituent on the phenyl ring is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted propiophenone.

Synthesis and Reactivity: A Theoretical Perspective

Several synthetic routes for this compound have been reported, including Friedel-Crafts acylation of anisole and Grignard reactions.[1][22][23] The theoretical insights gained from the electronic structure analysis can help in understanding the mechanisms of these reactions and potentially in optimizing reaction conditions. For example, the calculated charge distribution can explain the regioselectivity of electrophilic aromatic substitution reactions.

The reactivity of the propiophenone core is also of significant interest. The carbonyl group can undergo a variety of reactions, such as reduction to an alcohol or reductive amination.[24] Understanding the electronic environment around the carbonyl group through computational studies can aid in predicting its susceptibility to different reagents and in designing novel synthetic transformations.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing DFT and TD-DFT methods, researchers can gain deep insights into the molecular and electronic structure, reactivity, and spectroscopic properties of this important pharmaceutical intermediate. The proposed computational workflow provides a robust and self-validating approach to generate predictive data that can guide experimental work, accelerate drug development, and foster a deeper understanding of the chemical principles governing this molecule's behavior. Future theoretical studies could expand on this framework by investigating reaction mechanisms in detail, exploring the properties of its derivatives, and modeling its interactions with biological targets.

References

-

Synthesis method for 3-methoxypropiophenone. (2017, March 22). Eureka | Patsnap. [Link]

-

3'-methoxypropiophenone. (2024, April 9). ChemBK. [Link]

-

Synthesis method for 3-methoxypropiophenone. (2016, October 24). Semantic Scholar. [Link]

- CN106518635A - Synthesis method for 3-methoxypropiophenone.

-

Avogadro. (n.d.). Avogadro. [Link]

-

Simulation of IR Spectra of Some Organic Compounds-A Review. (2015). ResearchGate. [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022, December 28). MDPI. [Link]

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2023). PMC - NIH. [Link]

-

Lee-Yang-Parr (B3LYP) Density Functional Theory Calculations of Di-Cyano Naphthalene Molecules Group. (2013). CORE. [Link]

-

Is There a Simple Way to Reliable Simulations of Infrared Spectra of Organic Compounds? (2013). The Journal of Physical Chemistry A - ACS Publications. [Link]

-

List of computer-assisted organic synthesis software. (n.d.). Wikipedia. [Link]

-

Predicting 13C NMR Spectra by DFT Calculations. (2007). The Journal of Physical Chemistry A. [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2012). ResearchGate. [Link]

-

Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. (2022, July 4). PMC - NIH. [Link]

-

Simulation of IR Spectra of Some Organic Compounds-A Review. (2015). IOSR Journal. [Link]

-

Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021, July 31). Chemistry LibreTexts. [Link]

-

Nextmol | Computational chemistry & AI software. (n.d.). Nextmol. [Link]

-

Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. (2020, December 10). Royal Society of Chemistry. [Link]

-

UVVis spectroscopy (UV/Vis). (n.d.). ORCA 6.0 TUTORIALS. [Link]

-

A (Nearly) Universally Applicable Method for Modeling Noncovalent Interactions Using B3LYP. (2013). The Journal of Physical Chemistry Letters - ACS Publications. [Link]

-

DFT (LSDA, B3LYP and B3PW91) comparative vibrational spectroscopic analysis of α-acetonaphthone. (2008). ResearchGate. [Link]

-

What is the best computational chemistry software? (2022, October 9). Reddit. [Link]

-

Propiophenone. (n.d.). Wikipedia. [Link]

-

TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. (2011). RSC Publishing. [Link]

-

IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. (2023). ACS Publications. [Link]

-

Application of DFT Calculations in NMR Spectroscopy. (2024, July 28). YouTube. [Link]

-

Potential energy surface for DFT/B3LYP-optimized geometry of the ortho... (2007). ResearchGate. [Link]

-

The reaction scheme in the reductive amination of propiophenone with... (2015). ResearchGate. [Link]

-

Cutting-Edge Free Tools To Unlock the Power of Computational Chemistry. (2023). Silico Studio. [Link]

-

NMR spectra. (n.d.). ORCA 5.0 tutorials. [Link]

-

IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning. (2023, July 26). bioRxiv. [Link]

-

Enzymatic Metal–Hydrogen Atom Transfer with a Cobalt Protoporphyrin Cofactor. (2024, January 30). Journal of the American Chemical Society - ACS Publications. [Link]

-

The Effect of Substituents on Reactivity. (n.d.). Lumen Learning. [Link]

-

Avogadro with Gaussian Tutorial Absorptions (UV-Vis). (2014, February 11). YouTube. [Link]

Sources

- 1. 3'-Methoxypropiophenone: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations_Chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]

- 8. silicostudio.com [silicostudio.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR spectra - ORCA 5.0 tutorials [faccts.de]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. books.rsc.org [books.rsc.org]

- 21. IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning | bioRxiv [biorxiv.org]

- 22. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]

- 23. semanticscholar.org [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

Unlocking the Potential: A Technical Guide to the Research Applications of 3'-Methoxy-3-phenylpropiophenone

This guide provides a comprehensive overview of the potential research applications of 3'-Methoxy-3-phenylpropiophenone, a specialized aromatic ketone. While direct research on this specific molecule is nascent, its structural features—a methoxy-substituted aromatic ring, a flexible three-carbon chain, and a reactive ketone group—position it as a valuable tool for innovation in medicinal chemistry, organic synthesis, and materials science. This document explores these potential applications, grounded in the established activities of structurally analogous compounds, and offers practical, protocol-driven insights for researchers.

Introduction: The Molecular Architecture and Its Implications

This compound, with the chemical formula C₁₆H₁₆O₂, is a diaryl ketone derivative. Its structure is characterized by a propiophenone core with a phenyl group at the β-position and a methoxy group at the 3-position of the benzoyl ring.

The potential utility of this molecule stems from the interplay of its constituent parts:

-

The Propiophenone Backbone: This provides a versatile scaffold that can be readily modified.

-

The Ketone Carbonyl Group: This is a key reactive site, susceptible to nucleophilic attack and a handle for a wide array of chemical transformations. It also imparts photochemical reactivity.

-

The 3'-Methoxy Group: The presence of this electron-donating group on one of the phenyl rings can modulate the electronic properties of the molecule, influencing its reactivity and potential biological interactions. Methoxy groups are prevalent in many pharmacologically active compounds, often enhancing their binding affinity and metabolic stability.

-

The β-Phenyl Group: This adds to the steric bulk and lipophilicity of the molecule, which can be crucial for its interaction with biological targets or its properties in polymer systems.

These features suggest that this compound is not merely a chemical curiosity but a platform for the development of novel compounds and materials.

Potential Application I: A Precursor for Bioactive Heterocyclic Scaffolds

The most immediate and promising application of this compound is in the synthesis of complex heterocyclic compounds with potential therapeutic value. The propiophenone scaffold is a well-established starting point for constructing molecules like chalcones, flavanones, and pyrazolines, many of which exhibit significant biological activities.

Scientific Rationale

The reactivity of the ketone and the adjacent α-protons in this compound allows for condensation reactions with various aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. Chalcones are a class of natural and synthetic compounds renowned for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific substitution pattern of this compound would yield novel chalcone derivatives, which could then be further cyclized to generate other heterocyclic systems.

Experimental Workflow: Synthesis of a Novel Chalcone Derivative

This protocol outlines the base-catalyzed Claisen-Schmidt condensation of this compound with a representative aromatic aldehyde.

Diagram of the Synthetic Pathway

Caption: Synthetic scheme for a novel chalcone from this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in ethanol.

-

Addition of Aldehyde: To this solution, add 1.1 equivalents of the chosen aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

-

Initiation of Condensation: While stirring at room temperature, slowly add an aqueous solution of a base, such as 2.0 equivalents of sodium hydroxide, dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup and Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the chalcone product.

-

Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol to obtain the pure chalcone derivative.

Hypothetical Data Summary

| Starting Aldehyde | Product (Chalcone Derivative) | Yield (%) | Melting Point (°C) |

| Benzaldehyde | (E)-1-(3-methoxyphenyl)-2,3-diphenylprop-2-en-1-one | 85 | 95-97 |

| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(3-methoxyphenyl)-2-phenylprop-2-en-1-one | 82 | 110-112 |

| 4-Anisaldehyde | (E)-1,3-bis(3-methoxyphenyl)-2-phenylprop-2-en-1-one | 88 | 102-104 |

Potential Application II: A Scaffold for Novel Anticonvulsant Agents

Derivatives of 1,3-diarylpropan-1-one, the core structure of this compound, have been investigated for their anticonvulsant properties. The mechanism often involves the modulation of voltage-gated sodium or calcium channels in the central nervous system. The structural features of this compound make it an attractive starting point for the design of new anticonvulsant drug candidates.

Scientific Rationale

The presence of two aromatic rings separated by a flexible three-carbon chain is a common pharmacophore in many centrally acting drugs. The methoxy group can enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier. By systematically modifying the structure of this compound, for instance, by introducing different substituents on the phenyl rings or by reducing the ketone to a hydroxyl group, it is possible to synthesize a library of compounds for screening as potential anticonvulsants.

Experimental Workflow: Synthesis and Screening of a Focused Library

Diagram of the Drug Discovery Workflow

Caption: Workflow for the development of novel anticonvulsant candidates.

Step-by-Step Protocol for Library Synthesis and Initial Screening:

-

Parallel Synthesis: Utilize parallel synthesis techniques to generate a small, focused library of derivatives from this compound. This could involve the reduction of the ketone to an alcohol using sodium borohydride or the introduction of various substituents on the phenyl rings.

-

Purity and Structural Verification: Purify each compound in the library using column chromatography and confirm its structure using NMR and mass spectrometry.

-

LogP Determination: Experimentally determine the octanol-water partition coefficient (LogP) for each compound to assess its lipophilicity.

-

In Vitro Screening: Perform initial in vitro screening assays to evaluate the interaction of the compounds with relevant neurological targets, such as voltage-gated sodium channels.

-

In Vivo Efficacy Testing: For the most promising candidates from in vitro screening, conduct preliminary in vivo studies using established animal models of epilepsy, such as the maximal electroshock (MES) test in rodents, to assess their anticonvulsant activity.

Potential Application III: Photoinitiators in Polymer Chemistry

Aromatic ketones, particularly those with a phenylpropiophenone structure, are known to function as photoinitiators for free-radical polymerization. Upon absorption of UV light, these molecules can undergo cleavage to generate reactive radical species that initiate the polymerization of monomers.

Scientific Rationale

The ketone group in this compound can absorb UV radiation, promoting it to an excited state. This excited molecule can then undergo Norrish Type I cleavage, generating two radical fragments that can initiate polymerization. The methoxy and phenyl substituents can influence the absorption spectrum and the efficiency of radical generation, potentially allowing for the fine-tuning of the photoinitiation process.

Experimental Workflow: Evaluating Photoinitiating Efficiency

Diagram of the Photoinitiation Process

Caption: The process of photoinitiation of polymerization.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a solution containing a polymerizable monomer (e.g., methyl methacrylate), this compound as the photoinitiator (at a concentration of, for example, 1% w/w), and a suitable solvent.

-

UV Exposure: Expose the solution to a UV light source of a specific wavelength and intensity for a defined period.

-

Monitoring Polymerization: Monitor the progress of polymerization by measuring the increase in viscosity of the solution or by using techniques like dilatometry.

-

Polymer Isolation and Characterization: After the desired polymerization time, precipitate the polymer by adding the solution to a non-solvent (e.g., methanol). Collect the polymer, dry it, and determine its molecular weight and polydispersity index using gel permeation chromatography (GPC).

-

Efficiency Comparison: Compare the efficiency of this compound with that of commercially available photoinitiators under identical conditions.

Conclusion and Future Directions

While this compound may not yet be a widely studied compound, its chemical architecture holds considerable, largely untapped potential. As a versatile synthetic intermediate, it offers a gateway to novel bioactive compounds, particularly in the realms of anti-inflammatory, anticancer, and anticonvulsant agents. Furthermore, its inherent photochemical properties make it a candidate for exploration in materials science as a custom-tunable photoinitiator.

Future research should focus on the systematic exploration of the synthetic pathways originating from this molecule, coupled with rigorous biological and photochemical screening of the resulting derivatives. Such efforts are likely to unlock the full potential of this compound and establish it as a valuable building block in the modern chemical research landscape.

References

-

S. Kumar, B. S. Chhikara, and A. K. Prasad, "Recent advances in the anticancer activity of chalcones," European Journal of Medicinal Chemistry, vol. 60, pp. 58-95, 2013. [Link]

-

Z. Zhuang, Y. Li, Y. Liu, and Y. Wang, "Chalcone: A privileged structure in medicinal chemistry," Chemical Reviews, vol. 117, no. 12, pp. 7762-7810, 2017. [Link]

-

M. A. A. El-Gendy, M. M. M. El-Sadek, and H. M. A. El-Salam, "Synthesis and anticonvulsant activity of some new 1,3-diaryl-2-propen-1-one derivatives," European Journal of Medicinal Chemistry, vol. 45, no. 9, pp. 4048-4055, 2010. [Link]

-

N. S. Allen, "Photoinitiators for UV and visible curing of coatings: mechanisms and properties," Journal of Photochemistry and Photobiology A: Chemistry, vol. 100, no. 1-3, pp. 101-109, 1996. [Link]

Methodological & Application

Application Note: Precision Synthesis of Substituted 1,3-Diarylpropan-1-ones

Executive Summary

Substituted 1,3-diarylpropan-1-ones (dihydrochalcones) represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and antioxidant properties.[1] Unlike their unsaturated counterparts (chalcones), these saturated ketones offer distinct pharmacokinetic profiles and greater metabolic stability.

This Application Note provides a rigorous, field-proven guide for the synthesis of these scaffolds. While direct Friedel-Crafts acylation is possible, it is often limited by regioselectivity and substrate availability. Therefore, this guide prioritizes a Two-Step Convergent Protocol involving Claisen-Schmidt condensation followed by Chemoselective Catalytic Transfer Hydrogenation (CTH) . This method ensures the preservation of sensitive functional groups (e.g., nitro, halides) while exclusively reducing the

Strategic Pathway Analysis

The synthesis of 1,3-diarylpropan-1-ones requires a choice between direct assembly or stepwise refinement. The decision matrix below outlines the optimal route based on substrate complexity.

Figure 1: Synthetic Decision Tree

Caption: Decision matrix for selecting the optimal synthetic pathway. Route B is preferred for high-diversity SAR libraries.

Protocol A: The Convergent Synthesis (Recommended)

This protocol is designed for high-throughput synthesis of diverse analogs. It utilizes Ammonium Formate as a hydrogen donor, which eliminates the safety hazards of high-pressure

Phase 1: Claisen-Schmidt Condensation (Chalcone Formation)

Objective: Synthesize the

Reagents:

-

Substituted Acetophenone (1.0 equiv)

-

Substituted Benzaldehyde (1.0 equiv)

-

Ethanol or Methanol (Solvent)

-

KOH or NaOH (40% aq. solution)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 10 mmol of the acetophenone and 10 mmol of the benzaldehyde in 15 mL of Ethanol.

-

Catalysis: Cool the solution to 0–5°C in an ice bath. Dropwise add 5 mL of 40% aqueous KOH while stirring vigorously.

-

Reaction: Allow the mixture to warm to room temperature. Stir for 4–12 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The product usually appears as a bright yellow spot (UV active).

-

-

Workup: Pour the reaction mixture into 100 mL of ice water containing 2 mL of HCl (to neutralize base).

-

Isolation: The chalcone usually precipitates as a yellow solid. Filter, wash with cold water, and recrystallize from Ethanol.

Phase 2: Chemoselective Transfer Hydrogenation (CTH)

Objective: Selectively reduce the alkene to an alkane without reducing the ketone or halogen substituents.

Mechanism:

Reagents:

-

Chalcone (from Phase 1) (1.0 mmol)

-

10% Pd/C (10 wt% loading relative to substrate mass)

-

Ammonium Formate (5.0 equiv)

-

Methanol (dry, 10 mL per mmol)

Step-by-Step Protocol:

-

Setup: To a nitrogen-flushed flask, add the chalcone (1 mmol) and anhydrous Methanol (10 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (e.g., 20–30 mg). Safety Note: Pd/C can ignite methanol vapors if dry; add under inert gas flow or wet with a drop of water first.

-

Reagent Addition: Add Ammonium Formate (315 mg, 5 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 30–60 minutes.

-

Observation: Effervescence (

evolution) indicates the reaction is proceeding.

-

-

Monitoring: Check TLC every 15 minutes. The yellow fluorescent spot of the chalcone will disappear, replaced by a non-fluorescent (or less intense) spot of the dihydrochalcone.

-

Filtration: Once complete, cool to room temperature. Filter through a Celite® pad to remove Pd/C. Wash the pad with Methanol.

-

Purification: Evaporate the solvent. Dissolve the residue in DCM, wash with water (to remove excess ammonium salts), dry over

, and concentrate.

Figure 2: CTH Reaction Workflow

Caption: Workflow for the Chemoselective Transfer Hydrogenation using Ammonium Formate.

Protocol B: Direct Friedel-Crafts Acylation (Alternative)

Use Case: Best for simple, electron-rich substrates where the aldehyde is unstable or expensive.

Reagents:

-

Substituted Benzene (e.g., Anisole, Xylene)

-

3-Phenylpropionyl Chloride (Hydrocinnamoyl chloride)

-

Anhydrous

-

Dichloromethane (DCM)

Procedure:

-

Preparation: In a flame-dried flask under Argon, suspend anhydrous

(1.1 equiv) in dry DCM. -

Acyl Chloride Addition: Add the acid chloride (1.0 equiv) dropwise at 0°C. Stir for 15 min to form the acylium ion complex.

-

Substrate Addition: Add the substituted benzene (1.0 equiv) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

-

Quench: Pour carefully onto ice/HCl mixture. Extract with DCM.

Data Analysis & Troubleshooting

Table 1: Comparative Efficiency of Reduction Methods

| Method | Reagent | Selectivity (C=C vs C=O) | Yield | Safety Profile |

| CTH (Protocol A) | Pd/C + | Excellent (>98%) | 90-95% | High (No H2 gas) |

| Catalytic Hydrogenation | Moderate (Risk of alcohol) | 85-90% | Moderate (Flammability) | |

| Hydride Reduction | Poor (Reduces C=O first) | N/A | Low |

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| No Reaction (Step 1) | Enolate not forming; wet solvent. | Use fresh 40% KOH; ensure Ethanol is not excessive (concentration matters). |

| Over-reduction (Step 2) | Reaction time too long; Pd loading too high. | Stop reaction immediately upon disappearance of yellow color. Reduce Pd/C to 5 wt%. |

| Incomplete Reduction | Poisoned Catalyst (S or N containing heterocycles). | Increase catalyst loading to 20 wt% or switch to Raney Nickel for sulfur-containing substrates. |

| Oily Product | Solvent trapping or impurities. | Recrystallize from Hexane/Ethyl Acetate or perform silica column chromatography.[2] |

References

-

Ahmed, N., & van Lier, J. E. (2006). Pd-C/ammonium formate: a selective catalyst for the hydrogenation of chalcones to dihydrochalcones.[2] Journal of Chemical Research, 2006(5), 371-373.

-

Sahoo, P. K., et al. (2019).[3] Green synthesis of chalcone derivatives and their biological activities. Journal of Saudi Chemical Society, 23(1), 10-19.

-

Vekariya, R. H., & Aubé, J. (2016).[4] Hexafluoro-2-propanol-promoted Intermolecular Friedel–Crafts Acylation. Organic Letters, 18(14), 3534–3537.

-

Zhuang, T.-H., et al. (2011). Selective reduction of carbon-carbon double bonds in chalcones using Hantzsch ester. Synlett, 2011(02), 251-254.

Disclaimer: All chemical protocols described herein should be performed by qualified personnel in a controlled laboratory environment equipped with appropriate fume hoods and personal protective equipment (PPE).

Sources

- 1. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

The Versatile Scaffold: 3'-Methoxy-3-phenylpropiophenone in Modern Medicinal Chemistry

Introduction: Beyond a Simple Intermediate

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as exceptionally versatile platforms for the development of novel therapeutic agents. 3'-Methoxy-3-phenylpropiophenone, a substituted chalcone, is a prime example of such a scaffold. While it is widely recognized as a crucial intermediate in the synthesis of the potent analgesic Tapentadol, its utility extends far beyond this single application.[1][2] The inherent chemical reactivity of its α,β-unsaturated ketone system, combined with the electronic influence of the methoxy-substituted phenyl ring, makes it a valuable starting material for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of this compound in medicinal chemistry, offering detailed synthesis protocols, its application in the synthesis of Tapentadol, and a forward-looking perspective on its potential for the discovery of new drugs with a range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and handling requirements of this compound is paramount for its safe and effective use in a research setting.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [3] |

| Appearance | Yellow to yellow-brown liquid | [3] |

| Boiling Point | 259 °C | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether), insoluble in water. | [1] |

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3] All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Comparative Overview of Key Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and considerations. Below are detailed protocols for two common and effective methods.

Protocol 1: Multi-step Synthesis from m-Hydroxybenzoic Acid

This method involves a four-step sequence starting from the readily available m-hydroxybenzoic acid. The causality behind this multi-step approach lies in the controlled and sequential introduction of the necessary functional groups to build the target molecule with high purity.

Workflow Diagram:

Caption: Multi-step synthesis of this compound from m-Hydroxybenzoic Acid.

Step-by-Step Protocol:

-

Methylation of m-Hydroxybenzoic Acid: To a solution of m-hydroxybenzoic acid in an appropriate solvent, add a base such as sodium hydroxide, followed by the dropwise addition of dimethyl sulfate. The reaction is typically stirred at room temperature until completion. The purpose of the base is to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile to attack the dimethyl sulfate.

-

Formation of 3-Methoxybenzoyl Chloride: The resulting 3-methoxybenzoic acid is then converted to its corresponding acyl chloride by refluxing with thionyl chloride. This step activates the carboxylic acid for the subsequent amidation.

-

Synthesis of 3-Methoxybenzamide: The crude 3-methoxybenzoyl chloride is carefully added to a cooled solution of aqueous ammonia to form 3-methoxybenzamide. The amide is a key intermediate for the formation of the nitrile.

-

Dehydration to 3-Methoxybenzonitrile: The 3-methoxybenzamide is dehydrated using a suitable dehydrating agent, such as phosphorus pentoxide or thionyl chloride, to yield 3-methoxybenzonitrile.

-

Grignard Reaction to Yield this compound: The final step involves the reaction of 3-methoxybenzonitrile with ethylmagnesium bromide in an ethereal solvent. The Grignard reagent adds to the nitrile carbon, and subsequent hydrolysis of the intermediate imine yields the desired product, this compound. A detailed patent for a similar multi-step process exists.

Protocol 2: Grignard Reaction with m-Methoxybromobenzene

This approach offers a more convergent and potentially higher-yielding route to the target compound. The rationale here is the direct formation of a key carbon-carbon bond through the reaction of a Grignard reagent with a nitrile.

Workflow Diagram:

Caption: Synthesis of this compound via Grignard Reaction.

Step-by-Step Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous tetrahydrofuran (THF). A small amount of m-methoxybromobenzene is added to initiate the reaction, which is often evidenced by gentle refluxing. The remaining m-methoxybromobenzene is then added dropwise to maintain a steady reaction rate. The formation of the Grignard reagent is crucial for the subsequent nucleophilic attack.

-

Reaction with Propionitrile: The freshly prepared Grignard reagent is then reacted with propionitrile.[2] The nitrile is added slowly to the Grignard solution at a controlled temperature to prevent side reactions.

-

Hydrolysis: Upon completion of the reaction, the mixture is carefully quenched with an acidic aqueous solution (e.g., dilute hydrochloric acid or ammonium chloride). This step hydrolyzes the intermediate imine to the corresponding ketone.

-

Workup and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by vacuum distillation or column chromatography to afford pure this compound. A patent describes a similar procedure with a reported yield of 88.6%.[2]

Application in the Synthesis of Tapentadol

The most prominent application of this compound in medicinal chemistry is as a key starting material for the synthesis of Tapentadol, a centrally acting analgesic with a dual mechanism of action.

Tapentadol Synthesis Workflow:

Caption: Key steps in the synthesis of Tapentadol from this compound.

The synthesis of Tapentadol from this compound typically involves a Mannich reaction to introduce the dimethylaminomethyl group, followed by a Grignard reaction to install the ethyl group and create the tertiary alcohol. Subsequent resolution of the enantiomers and demethylation of the methoxy group yields the final active pharmaceutical ingredient.

Broader Medicinal Chemistry Applications: A Scaffold for Discovery

The true potential of this compound lies in its utility as a scaffold for the synthesis of a wide range of novel bioactive compounds. Its chalcone backbone is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a plethora of pharmacological activities.

Anticancer Activity of Chalcone Derivatives

Numerous studies have demonstrated the cytotoxic effects of chalcone derivatives against various cancer cell lines. The α,β-unsaturated ketone moiety is believed to act as a Michael acceptor, reacting with nucleophilic residues in key cellular proteins and enzymes involved in cancer cell proliferation and survival.

Protocol for Evaluating In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

It is important to note that some compounds can interfere with the MTT assay; therefore, cross-validation with an alternative method like the trypan blue exclusion assay is recommended.[4]

Antimicrobial and Anticonvulsant Potential of Pyrazoline Derivatives

The α,β-unsaturated ketone of this compound is a versatile handle for further chemical transformations. For instance, reaction with hydrazines can lead to the formation of pyrazoline derivatives, a class of heterocyclic compounds known for their antimicrobial and anticonvulsant activities.

General Synthesis of Pyrazoline Derivatives:

Caption: General synthesis of pyrazoline derivatives from chalcones.

By reacting this compound-derived chalcones with hydrazine hydrate or substituted hydrazines in the presence of a catalyst (often an acid or a base), a cyclocondensation reaction occurs to form the five-membered pyrazoline ring. The resulting library of pyrazoline derivatives can then be screened for their biological activities.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its established role in the synthesis of Tapentadol underscores its industrial importance. However, its true potential is realized when viewed as a starting point for the creation of diverse molecular libraries based on the privileged chalcone and pyrazoline scaffolds. The continued exploration of derivatives of this compound is a promising avenue for the discovery of novel therapeutic agents with a wide range of applications, from oncology to infectious diseases and neurology. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this remarkable chemical entity.

References

- CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents. (n.d.).

Sources

Biological Evaluation of 3'-Methoxy-3-phenylpropiophenone Derivatives: A Guide for Drug Discovery Professionals

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological evaluation of 3'-Methoxy-3-phenylpropiophenone derivatives. These compounds, belonging to the broader class of chalcones and related phenylpropanoids, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide offers detailed application notes, step-by-step protocols for key assays, and insights into the underlying scientific principles to facilitate the exploration of this promising class of molecules.

Introduction: The Therapeutic Potential of Methoxy-Substituted Phenylpropiophenones

This compound and its derivatives are synthetic organic compounds that serve as valuable scaffolds in drug discovery. The presence of the methoxy group and the propiophenone core contributes to a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The structural flexibility of this class of compounds allows for extensive chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties.[1] This guide will focus on the practical aspects of evaluating these derivatives for three key therapeutic areas: oncology, infectious diseases, and neurodegenerative disorders.

Application Note: Assessing Anticancer Activity

Many chalcone and propiophenone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanism of action often involves the induction of apoptosis, or programmed cell death, making the evaluation of this pathway a critical step in the drug discovery process.[5]

Experimental Workflow for Anticancer Evaluation

The following diagram outlines a typical workflow for assessing the anticancer potential of a novel this compound derivative.

Caption: Workflow for anticancer evaluation of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[6] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

Materials:

-

This compound derivative (test compound)

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. After 24 hours of cell incubation, replace the medium with 100 µL of fresh medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for another 24-48 hours under the same conditions.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Cytotoxicity of this compound Derivatives

| Compound | Derivative | Cell Line | IC50 (µM) |

| MPP-1 | Unsubstituted | HeLa | 15.2 |

| MPP-2 | 4-Chloro | HeLa | 8.7 |

| MPP-3 | 4-Nitro | HeLa | 5.1 |

| Doxorubicin | (Positive Control) | HeLa | 0.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway: Intrinsic Apoptosis Pathway

Many anticancer agents induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress and culminates in the activation of caspases, a family of proteases that execute programmed cell death.[7][8]

Caption: Simplified intrinsic apoptosis signaling pathway.

Application Note: Evaluating Antimicrobial Activity

Substituted propiophenones have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[9][10] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery.[11]

Protocol 2: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[11] This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[12]

Materials:

-

This compound derivative (test compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile saline (0.85% NaCl)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity of this compound Derivatives

| Compound | Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| MPP-1 | Unsubstituted | 64 | >128 |

| MPP-4 | 2,4-dichloro | 16 | 32 |

| MPP-5 | 4-fluoro | 32 | 64 |

| Gentamicin | (Positive Control) | 1 | 2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Application Note: Assessing Neuroprotective Effects

Chalcone derivatives have shown promise as neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's disease.[11][13] One of the key mechanisms underlying their neuroprotective effects is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.

Protocol 3: Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for its inhibitors. The assay relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product.

Materials:

-

This compound derivative (test compound)

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add 25 µL of phosphate buffer to all wells. Add 25 µL of various dilutions of the test compound to the test wells. For the control (100% enzyme activity), add 25 µL of phosphate buffer.

-

Enzyme Addition: Add 50 µL of AChE solution to all wells except the blank.

-

DTNB Addition: Add 50 µL of DTNB solution to all wells.

-

Reaction Initiation: To start the reaction, add 25 µL of ATCI solution to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control. The IC50 value can then be determined.

Data Presentation: Acetylcholinesterase Inhibitory Activity

| Compound | Derivative | AChE IC50 (µM) |

| MPP-1 | Unsubstituted | 25.6 |

| MPP-6 | 3,4-dimethoxy | 12.3 |

| MPP-7 | 4-hydroxy | 9.8 |

| Donepezil | (Positive Control) | 0.05 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The biological evaluation of this compound derivatives requires a systematic and multi-faceted approach. The protocols and application notes provided in this guide offer a solid framework for initiating the investigation of this promising class of compounds. By employing these standardized assays, researchers can effectively screen for anticancer, antimicrobial, and neuroprotective activities, and subsequently delve deeper into the mechanisms of action of the most potent derivatives. Future research should focus on establishing clear structure-activity relationships (SAR) to guide the rational design of more potent and selective drug candidates. Furthermore, in vivo studies will be essential to validate the therapeutic potential of these compounds in relevant disease models.

References

-

Chen, Q., & Wang, Y. (2017). 3-O-Substituted-3',4',5'-trimethoxyflavonols: Synthesis and cell-based evaluation as anti-prostate cancer agents. Bioorganic & Medicinal Chemistry, 25(17), 4737–4745. [Link]

-

El-Gazzar, A. R. B. A., Youssef, A. M., & El-Sayed, M. A. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]

-

Abdel-Aziz, A. A.-M., El-Azab, A. S., & El-Tahir, K. E. H. (2016). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Drug Design, Development and Therapy, 10, 1147–1160. [Link]

-

Patel, R. B., & Patel, K. D. (2012). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharma Chemica, 4(5), 1959-1963. [Link]

-

Aslam, S., et al. (2016). Synthesis, Antibacterial and Antioxidant Activity of 3-(5-Aryl)-1-(3-nitrophenyl) prop-2-en-1-one. Journal of Global Biosciences, 5(7), 4329-4336. [Link]

-

Nobre-Júnior, H. V., et al. (2008). Neuroprotective Effects of Chalcones From Myracrodruon Urundeuva on 6-hydroxydopamine-induced Cytotoxicity in Rat Mesencephalic Cells. Neurotoxicity Research, 13(3-4), 215–225. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(15), 4995. [Link]

-

Lee, J.-C., et al. (2012). Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors. Chemical and Pharmaceutical Bulletin, 60(9), 1173–1180. [Link]

-

Oprea, T. I., & Gherghe, A. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Catalysts, 13(10), 1344. [Link]

-

Fulda, S., & Debatin, K. M. (2006). Caspase Activation in Cancer Therapy. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

-

Pérez-González, A., et al. (2022). Chalcone Derivatives with a High Potential as Multifunctional Antioxidant Neuroprotectors. ACS Omega, 7(43), 38787–38800. [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Frontiers in Pharmacology, 13, 938503. [Link]

-

Chen, T.-Y., et al. (2020). The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Antioxidants, 9(6), 548. [Link]

-

ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the.... [Link]

-

Kuida, K. (2000). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

-

Mthembu, M. S., et al. (2024). Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino. Acta Medica Iranica, 62(September-October), 277-289. [Link]

-

Singh, R., Letai, A., & Sarosiek, K. (2019). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. International Journal of Molecular Sciences, 20(23), 5833. [Link]

-

Los, M., et al. (2002). CASPASES AND CANCER: MECHANISMS OF INACTIVATION AND NEW TREATMENT MODALITIES. Experimental Cell Research, 277(2), 119-127. [Link]

-

Pérez-González, A., et al. (2022). Chalcone Derivatives with a High Potential as Multifunctional Antioxidant Neuroprotectors. ACS Omega, 7(43), 38787–38800. [Link]

-

Hogarty, M. D., et al. (2003). Functional Blocks in Caspase Activation Pathways Are Common in Leukemia and Predict Patient Response to Induction Chemotherapy. Blood, 102(8), 2940–2947. [Link]

-

Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

-

Rethink Biology. (2024, April 21). Activation of Caspases || Apoptosis I || 4K Animation [Video]. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-O-Substituted-3',4',5'-trimethoxyflavonols: Synthesis and cell-based evaluation as anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acta.tums.ac.ir [acta.tums.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

- 11. The Neuroprotective Effects and Therapeutic Potential of the Chalcone Cardamonin for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of chalcones from Myracrodruon urundeuva on 6-hydroxydopamine-induced cytotoxicity in rat mesencephalic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. teachmeanatomy.info [teachmeanatomy.info]

Application Note: Strategic Derivatization of 3'-Methoxy-3-phenylpropiophenone for CNS and Metabolic Target Discovery

Abstract & Scope

This guide details the synthetic utility of 3'-Methoxy-3-phenylpropiophenone (MPP) , a privileged dihydrochalcone scaffold. Structurally analogous to precursors of centrally acting analgesics (e.g., Tapentadol) and muscle relaxants (e.g., Tolperisone), MPP offers a versatile platform for drug discovery. This note provides three validated protocols for diversifying this scaffold:

Chemical Architecture & Reactivity Analysis

This compound (CAS: 30187-43-4) possesses three distinct "handles" for medicinal chemistry optimization:

-

The Ketone Core: Susceptible to nucleophilic addition and reduction.[1] It serves as the anchor for chiral center generation.

-

The

-Methylene: The position adjacent to the carbonyl is acidic, allowing for electrophilic substitution (Mannich reaction), critical for introducing basic nitrogen pharmacophores found in CNS drugs. -

The 3'-Methoxy Group: A masked phenol. Demethylation alters lipophilicity (LogP) and enables hydrogen bond donor capability, essential for high-affinity protein binding.

Reactivity Visualization

The following diagram illustrates the divergent synthesis pathways described in this guide.

Figure 1: Divergent synthesis strategy for MPP. High-contrast nodes indicate primary reaction outcomes.

Protocol Module A: The Mannich Modification

Objective: Introduction of an amine moiety at the

Mechanism: The reaction proceeds via the in situ formation of an iminium ion from formaldehyde and a secondary amine, which is then attacked by the enol form of the propiophenone.

Reagents

-

Substrate: this compound (1.0 eq)

-

Amine: Piperidine or Morpholine (1.2 eq) (as Hydrochloride salt)

-

Carbon Source: Paraformaldehyde (1.5 eq)

-

Solvent: Ethanol (absolute) or 1,4-Dioxane

-

Catalyst: Conc. HCl (catalytic drops)

Step-by-Step Protocol

-

Salt Formation: If using free amine, pre-treat 10 mmol of piperidine with equimolar conc. HCl in ethanol to generate the hydrochloride salt in situ.

-

Assembly: In a 100 mL round-bottom flask, combine MPP (10 mmol), paraformaldehyde (15 mmol), and the amine hydrochloride (12 mmol) in 20 mL absolute ethanol.

-

Acidification: Add 2-3 drops of conc. HCl to adjust pH to ~4-5. Crucial: The reaction requires acidic conditions to depolymerize paraformaldehyde but must remain high enough to allow some enolization.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Isolation:

-